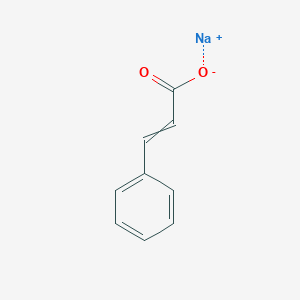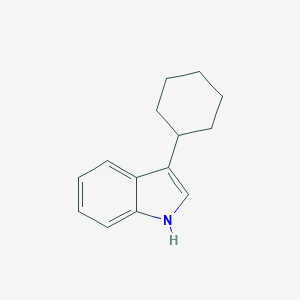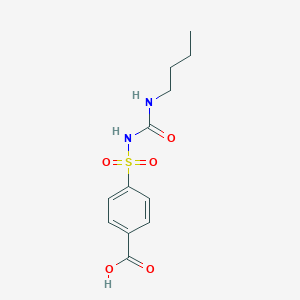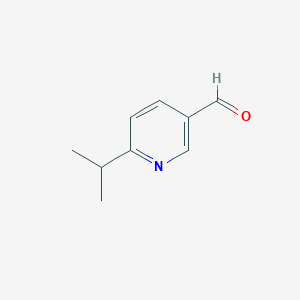
6-Isopropylnicotinaldehyde
Übersicht
Beschreibung
6-Isopropylnicotinaldehyde is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of a compound like this compound can be analyzed using various tools such as ChemSpider, which provides a database of chemical structures . Other tools include automated structure determination methods and molecular structure similarity analysis .Wissenschaftliche Forschungsanwendungen
Enzyme Immobilization and Catalysis
6-Isopropylnicotinaldehyde, while not directly cited in the provided studies, relates to the broader context of organic compounds utilized in enzymatic catalysis and immobilization techniques. Glutaraldehyde, a related aldehyde, is extensively used in the design of biocatalysts, indicating the potential relevance of this compound in similar applications. Glutaraldehyde serves as a powerful crosslinker in creating cross-linked enzyme aggregates (CLEAs), enhancing enzyme rigidity and preventing subunit dissociation in multimeric enzymes, which could suggest potential applications for this compound in enzyme immobilization and stabilization processes (Barbosa et al., 2014).
Photophysical Studies and Cellular Imaging
Ruthenium(II) polypyridyl complexes, which involve coordination compounds similar in complexity to this compound, have been explored for their photophysical properties. These complexes are utilized in DNA binding, cellular imaging, and therapeutics due to their attractive photophysical properties. This research area showcases the potential of this compound in developing new materials for biological contexts, especially in imaging and as structure-specific reversible DNA binding agents (Gill & Thomas, 2012).
Antiviral Research
The synthesis and reactions of related pyridine derivatives have shown significant antiviral activity, highlighting the potential of this compound in the development of new antiviral agents. For instance, certain synthesized heterocyclic compounds based on pyridine analogs exhibit cytotoxicity and anti-viral activities against HSV1 and HAV, indicating the possible utility of this compound in pharmacological research to design compounds with antiviral properties (Attaby et al., 2007).
Molecular Evolution and Adaptive Landscapes
In molecular evolution studies, the role of amino acids in enzyme adaptation and function has been elucidated, with specific reference to coenzyme use in isopropylmalate dehydrogenase (IMDH). Although this compound is not directly mentioned, the study’s insights into enzyme function and adaptation may provide a foundation for exploring the effects of structural analogs like this compound on enzyme activity and evolution (Lunzer et al., 2005).
Eigenschaften
IUPAC Name |
6-propan-2-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(2)9-4-3-8(6-11)5-10-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIPUXPJHVUROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
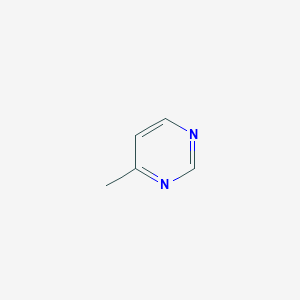
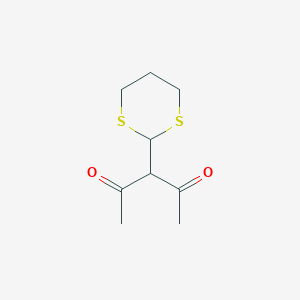
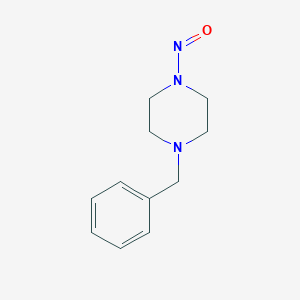
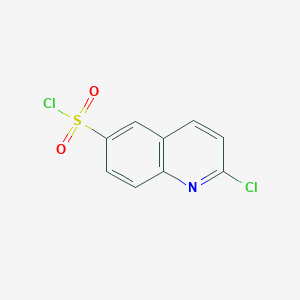

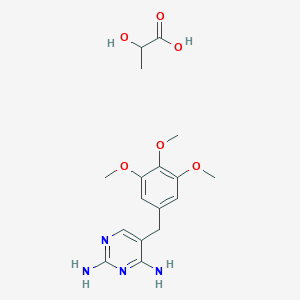
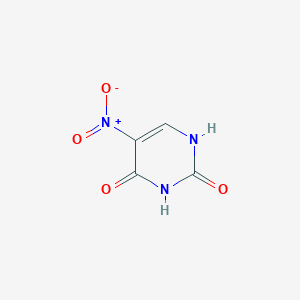
![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)


